

# Comparative Guide: UV-Vis Absorption Spectra of Furan-Substituted Pyridazinones

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## Compound of Interest

Compound Name: [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid

CAS No.: 1105192-61-7

Cat. No.: B1387442

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## Executive Summary

This guide provides a technical analysis of the UV-Vis spectral properties of 6-(furan-2-yl)pyridazin-3(2H)-one derivatives, comparing them against their phenyl- and thienyl-substituted counterparts. Designed for medicinal chemists and spectroscopists, this document focuses on the electronic transitions, solvatochromic behaviors, and tautomeric equilibria that define these pharmacophores.

Furan-substituted pyridazinones are critical scaffolds in drug discovery, exhibiting cardioactive, analgesic, and antimicrobial properties. Their UV-Vis profiles are distinct due to the

-excessive nature of the furan ring, which acts as a strong electron donor to the electron-deficient pyridazinone core, creating a "push-pull" electronic system that significantly alters absorption maxima (

) compared to benzenoid analogs.

## Mechanistic Insight: The Furan-Pyridazinone Chromophore

To interpret the spectra accurately, one must understand the electronic causality. The pyridazin-3(2H)-one ring is an electron-deficient heteroaromatic system. When a substituent is introduced at the C6 position, it conjugates with the C=N and C=O moieties.

- Furan (The Donor): Oxygen's lone pair contributes to the  $\pi$ -system (inductive effect), making the ring electron-releasing/excessive.
- Pyridazinone (The Acceptor): The imine (C=N) and carbonyl (C=O) groups act as electron sinks.
- The Result: A strong Intramolecular Charge Transfer (ICT) band. Furan substitution typically causes a bathochromic (red) shift relative to phenyl substitution because the oxygen atom is a stronger resonance donor than the carbon framework of a benzene ring, despite oxygen's higher electronegativity.

## Tautomeric Equilibrium

Pyridazinones exist in a tautomeric equilibrium between the lactam (NH-CO) and lactim (N=C-OH) forms.

- Solid State & Polar Solvents: Predominantly Lactam.
- Non-polar Solvents: Increased contribution of the Lactim form.
- Spectral Consequence: The lactam form typically absorbs at a longer wavelength due to the extended conjugation of the C=O with the C=C-C=N system.

## Comparative Analysis: Furan vs. Alternatives

The following data summarizes the spectral differences between furan-substituted pyridazinones and their common analogs (Phenyl and Thiophene).

**Table 1: Comparative Spectral Properties ( ) [1]**

Feature	Furan-Substituted	Phenyl-Substituted	Thienyl-Substituted
Primary (MeOH)	305 – 325 nm	280 – 295 nm	290 – 310 nm
Electronic Nature	-Excessive (Strong Donor)	-Neutral (Weak Donor)	-Excessive (Mod. Donor)
Transition Type	(ICT dominant)		
Solvatochromism	High (Sensitive to H-bonding)	Moderate	Moderate
Molar Extinction ( )	High ( $M^{-1}cm^{-1}$ )	Moderate	High

“

*Key Insight: The furan derivative shows a red shift of approximately 15–30 nm compared to the phenyl analog. This confirms the superior electron-donating capacity of the furan ring into the pyridazinone acceptor system. Thiophene falls in between, as sulfur's 3p orbitals offer poorer overlap than oxygen's 2p orbitals, despite sulfur being less electronegative.*

## Solvatochromic Behavior

Furan-substituted derivatives exhibit positive solvatochromism. As solvent polarity increases (e.g., Toluene

Methanol), the

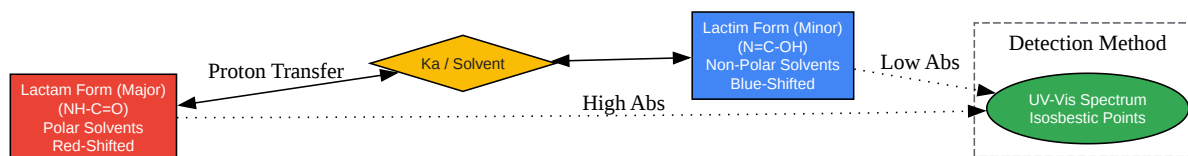
shifts to longer wavelengths.

- Mechanism: The excited state is more polar than the ground state. Polar solvents stabilize the excited ICT state more than the ground state, lowering the energy gap ( ).
- Acidity Sensitivity: Unlike phenyl analogs, furan derivatives are highly sensitive to acidic media, often showing protonation-induced hypsochromic (blue) shifts if the furan oxygen or pyridazine nitrogen is protonated, disrupting conjugation.

## Visualization of Tautomerism and Workflow

### Diagram 1: Lactam-Lactim Tautomeric Equilibrium

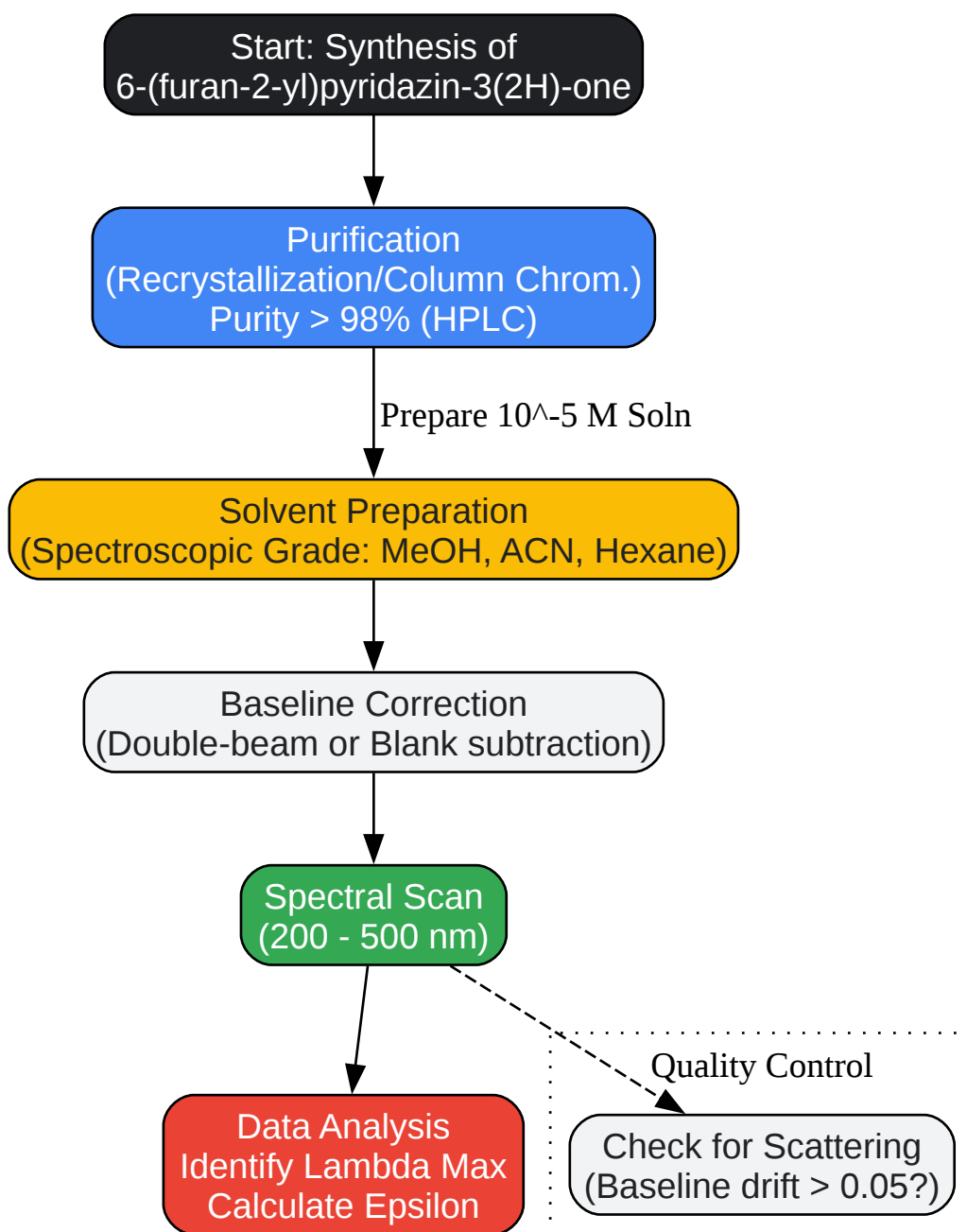
This diagram illustrates the chemical equilibrium detected by UV-Vis.



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Caption: The lactam form dominates in aqueous/polar media, responsible for the primary absorption band.

### Diagram 2: Experimental Workflow for Spectral Validation



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Caption: Step-by-step protocol to ensure reproducible spectral data.

## Experimental Protocol: Obtaining Reliable Spectra

To replicate the comparative data, follow this self-validating protocol.

### Materials

- Compound: 6-(furan-2-yl)pyridazin-3(2H)-one (Synthesized via hydrazine hydrate + 4-(furan-2-yl)-4-oxobut-2-enoic acid).
- Solvents: Methanol, Acetonitrile, Dichloromethane (Spectroscopic Grade, cutoff < 210 nm).
- Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

## Step-by-Step Methodology

- Stock Solution Preparation:
  - Weigh 1.0 mg of the furan-pyridazinone derivative.
  - Dissolve in 10 mL of Methanol (Stock A: 100 ppm).
  - Validation: Sonicate for 5 minutes to ensure complete dissolution. Inspect for suspended particles (Tyndall effect).
- Dilution Series (Beer-Lambert Verification):
  - Prepare concentrations of 5, 10, 20, and 40 from Stock A.
  - Reasoning: This range typically yields absorbance values between 0.2 and 0.8, the linear range of most detectors.
- Spectral Acquisition:
  - Baseline: Run a blank scan with pure solvent.
  - Scan Parameters: Range 200–500 nm; Scan speed: Medium; Slit width: 1.0 nm.
  - Measurement: Record spectra for all concentrations.
- Data Processing:
  - Identify

(typically ~315 nm in MeOH).

- Calculate Molar Extinction Coefficient (

) using

.

- Criterion:

should be constant across the dilution series. Deviations indicate aggregation or instrument saturation.

- Solvatochromic Check (Optional but Recommended):

- Repeat the scan in Dichloromethane (non-polar) and Water (polar).
- Observe the shift: A blue shift in non-polar solvents confirms the ICT nature and lactam dominance.

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- Source: NIST Chemistry WebBook, SRD 69.[2]
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